N-(2-hydroxy-3-phenylpropyl)pent-4-enamide

Chemical biology Click chemistry Bioconjugation

Procure N-(2-hydroxy-3-phenylpropyl)pent-4-enamide (CAS 1351613-04-1) to empower your covalent diversification and CNS-oriented discovery programs. This racemic scaffold uniquely combines a bioorthogonal terminal alkene—enabling thiol-ene click chemistry or amidyl radical cyclization—with a 2-hydroxy-3-phenylpropyl motif that favors brain penetration (XLogP3 1.9, TPSA 49.3 Ų). Its reactivity and drug-likeness are absent in saturated N-acyl or cinnamamide-based analogs, making it an essential, non-interchangeable intermediate for building chiral pyrrolidinones and activity-based probes.

Molecular Formula C14H19NO2
Molecular Weight 233.311
CAS No. 1351613-04-1
Cat. No. B2390444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-3-phenylpropyl)pent-4-enamide
CAS1351613-04-1
Molecular FormulaC14H19NO2
Molecular Weight233.311
Structural Identifiers
SMILESC=CCCC(=O)NCC(CC1=CC=CC=C1)O
InChIInChI=1S/C14H19NO2/c1-2-3-9-14(17)15-11-13(16)10-12-7-5-4-6-8-12/h2,4-8,13,16H,1,3,9-11H2,(H,15,17)
InChIKeyMDNDHEBYKPEUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-3-phenylpropyl)pent-4-enamide (CAS 1351613-04-1): Core Identity and Procurement-Relevant Baseline Properties


N-(2-Hydroxy-3-phenylpropyl)pent-4-enamide (CAS 1351613-04-1; molecular formula C₁₄H₁₉NO₂; molecular weight 233.31 g/mol) is a synthetic pent-4-enamide derivative bearing a 2-hydroxy-3-phenylpropyl substituent on the amide nitrogen [1]. The compound belongs to the broader class of N-substituted pent-4-enamides, which are valued as versatile intermediates in medicinal chemistry and chemical biology due to their terminal alkene functionality enabling downstream covalent diversification [2]. Computed physicochemical properties include XLogP3 = 1.9, topological polar surface area (TPSA) = 49.3 Ų, two hydrogen bond donors, two hydrogen bond acceptors, and seven rotatable bonds [1]. The compound is typically supplied at 95% purity for research use . Notably, no stereochemistry is specified, indicating it is prepared as a racemic mixture at the secondary alcohol center.

Why N-(2-Hydroxy-3-phenylpropyl)pent-4-enamide Cannot Be Casually Replaced by In-Class Analogs


The combination of a terminal, non-conjugated alkene in the pent-4-enamide backbone and a secondary alcohol within the 2-hydroxy-3-phenylpropyl side chain creates a structurally distinct chemical space that is not duplicated by common analogs [1]. Saturated N-acyl derivatives such as N-(2-hydroxy-3-phenylpropyl)acetamide lack the terminal alkene and thus foreclose all downstream alkene-specific transformations (e.g., thiol-ene conjugation, olefin metathesis, radical cyclization) that are central to the utility of this compound as a diversifiable intermediate [2]. Conversely, cinnamamide-based congeners (e.g., N-(2-hydroxy-3-phenylpropyl)cinnamamide, CAS 1351664-35-1) possess a conjugated styrenyl double bond that exhibits different reactivity (Michael acceptor electrophilicity) and distinct biological target engagement profiles compared to the isolated terminal alkene of the pent-4-enamide scaffold [3]. Furthermore, regioisomeric pent-4-enamides such as N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide (CAS 923011-85-2) differ in the relative positioning of the hydroxyl and phenyl groups, which predictably alters hydrogen-bonding geometry, lipophilicity (XLogP3 = 3.03 vs. 1.9 for the target compound), and biological recognition [1]. These structural divergences translate into non-interchangeable reactivity and biological profiles that must be evaluated on a compound-specific basis for procurement decisions.

Quantitative Differentiation Evidence for N-(2-Hydroxy-3-phenylpropyl)pent-4-enamide vs. Closest Comparators


Terminal Alkene vs. Saturated N-Acyl Analogs: Presence of a Covalent Diversification Handle

The target compound features a terminal, non-conjugated alkene (C=C bond at the pent-4-enamide terminus) that enables thiol-ene click chemistry and radical-mediated cyclization reactions. In contrast, saturated N-(2-hydroxy-3-phenylpropyl)acyl analogs (e.g., the acetamide or propanamide) lack this functional handle entirely, rendering them inert to these widely employed bioconjugation and heterocycle-construction modalities [1]. The presence of the terminal alkene is confirmed by the SMILES notation C=CCCC(=O)NCC(O)Cc1ccccc1 and the InChIKey MDNDHEBYKPEUGK-UHFFFAOYSA-N [2].

Chemical biology Click chemistry Bioconjugation

Lipophilicity (XLogP3) Differentiation vs. Regioisomeric Pent-4-enamide (CAS 923011-85-2)

The target compound N-(2-hydroxy-3-phenylpropyl)pent-4-enamide has a computed XLogP3 value of 1.9, which is significantly lower (by 1.13 log units, or approximately 13.5-fold in partition coefficient) than that of its regioisomer N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide (CAS 923011-85-2), which reports XLogP3 = 3.03 [1]. This difference arises from the distinct positioning of the hydroxyl and phenyl substituents along the propyl linker: in the target compound, the hydroxyl group is at the 2-position and phenyl at the 3-position (more extended, greater solvent exposure), whereas the regioisomer places hydroxyl and phenyl on adjacent carbons (1- and 2-positions), resulting in reduced solvent-accessible polar surface exposure and higher effective lipophilicity [1].

Physicochemical profiling Drug-like property optimization Medicinal chemistry

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Differentiation vs. Cinnamamide Congeners

The target compound has a TPSA of 49.3 Ų, with exactly two hydrogen bond donors (the secondary alcohol OH and the amide NH) and two hydrogen bond acceptors (the amide carbonyl O and the secondary alcohol O) [1]. By comparison, the conjugated cinnamamide analog N-(2-hydroxy-3-phenylpropyl)cinnamamide (CAS 1351664-35-1, molecular formula C₁₈H₁₉NO₂, MW 281.3) contains a larger, fully conjugated π-system that alters its TPSA and H-bonding profile . The target compound's lower molecular weight (233.31 vs. 281.3), lower TPSA, and non-conjugated alkene suggest superior potential for passive blood-brain barrier (BBB) penetration according to standard drug-likeness guidelines (MW < 400, TPSA < 90 Ų) [1][2].

Molecular recognition Blood-brain barrier penetration Drug design

Biological Activity Space: Class-Level Inference for the 2-Hydroxy-3-phenylpropyl Pharmacophore in TRPA1 and Anticonvulsant Screening

Although no direct bioassay data have been published for N-(2-hydroxy-3-phenylpropyl)pent-4-enamide itself, the 2-hydroxy-3-phenylpropyl moiety is a recognized pharmacophore in TRPA1 modulators. BindingDB records a compound bearing the 2-hydroxy-3-phenylpropyl group with an IC₅₀ of 329 nM against rat TRPA1 in a PatchXpress electrophysiology assay [1]. Separately, the structurally related cinnamamide congener S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) demonstrated robust anticonvulsant activity across multiple animal seizure models, including ED₅₀ = 13.21 mg/kg i.p. in the Frings audiogenic seizure-susceptible mouse model and ED₅₀ = 44.46 mg/kg i.p. in the maximal electroshock (MES) test [2]. The target compound's distinct non-conjugated alkene differentiates it from KM-568, potentially altering both metabolic stability (KM-568 showed moderate microsomal stability) and target selectivity [2]. These class-level activity data support the hypothesis that the target compound may exhibit distinct ion channel or CNS pharmacology, although confirmatory direct studies are currently absent.

Ion channel modulation Anticonvulsant drug discovery TRPA1 pharmacology

Synthetic Versatility Advantage: Radical Cyclization Substrate Performance vs. Cinnamamide Analogs

N-Substituted pent-4-enamides are established substrates for amidyl radical 5-exo-trig cyclizations yielding 3,5-trans pyrrolidinones. Published studies on 2-substituted pent-4-enamide radicals demonstrate diastereomeric excess (de) values of 9–36% for phenyl-substituted substrates under standard Bu₃SnH/AIBN conditions [1][2]. In contrast, cinnamamides possess a conjugated internal alkene that is far less favorable for 5-exo-trig radical cyclization due to competing resonance stabilization and altered radical geometry [3]. The target compound, as an N-(2-hydroxy-3-phenylpropyl) pent-4-enamide, retains the critical terminal alkene required for this transformation while bearing a secondary alcohol that may function as an internal stereodirecting group or a site for further functionalization (e.g., silylation, acylation) prior to cyclization [1].

Radical cyclization Pyrrolidinone synthesis Heterocycle construction

Evidence-Backed Application Scenarios for N-(2-Hydroxy-3-phenylpropyl)pent-4-enamide (CAS 1351613-04-1)


Diversifiable Intermediate for Activity-Based Protein Profiling (ABPP) Probe Development via Thiol-Ene Conjugation

The terminal alkene of N-(2-hydroxy-3-phenylpropyl)pent-4-enamide provides a bioorthogonal handle for thiol-ene click chemistry, enabling site-specific conjugation to cysteine-containing proteins or thiol-functionalized reporter tags [1]. The 2-hydroxy-3-phenylpropyl moiety may confer target-protein recognition (class-level inference from TRPA1 pharmacophore data showing IC₅₀ = 329 nM for related analogs [2]), making this compound a candidate scaffold for ABPP probe design. Saturated N-acyl analogs lacking the alkene cannot participate in thiol-ene chemistry and are unsuitable for this application.

Substrate for Radical Cyclization-Based γ-Lactam Library Synthesis

The pent-4-enamide backbone is a validated substrate for amidyl radical 5-exo-trig cyclization to afford 3,5-trans pyrrolidinones with diastereomeric excesses of 9–36% [3]. The target compound's secondary alcohol provides an additional stereochemical element and a handle for further derivatization (e.g., esterification, silyl protection) prior to cyclization. This application is foreclosed for cinnamamide analogs due to their conjugated alkene geometry, which is incompatible with 5-exo-trig radical cyclization [3].

CNS Drug Discovery Screening Candidate Based on Favorable Physicochemical Profile

With a molecular weight of 233.31 g/mol, TPSA of 49.3 Ų, XLogP3 of 1.9, and only two H-bond donors, the target compound resides well within CNS drug-likeness space (MW < 400, TPSA < 90 Ų) [1]. This profile is more favorable for blood-brain barrier penetration than that of the larger, more lipophilic cinnamamide analog N-(2-hydroxy-3-phenylpropyl)cinnamamide (MW = 281.3) or the more lipophilic regioisomer N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide (XLogP3 = 3.03) [1]. The 2-hydroxy-3-phenylpropyl pharmacophore is associated with TRPA1 modulation and anticonvulsant potential (class-level inference from KM-568 data: ED₅₀ = 13.21–44.46 mg/kg i.p. in mouse seizure models [4]).

Chiral Resolution and Asymmetric Synthesis Starting Material

The compound is supplied as a racemic mixture at the secondary alcohol center (no specified stereochemistry [1]). The terminal alkene and the secondary alcohol provide two orthogonal functionalization sites. Enzymatic resolution of pent-4-enoyl derivatives of amino alcohols using lipases or esterases is a well-established methodology [5], and the target compound is amenable to such kinetic resolution to furnish enantiomerically enriched material. The resolved enantiomers can then be elaborated into chiral γ-lactam or pyrrolidinone products with defined absolute configuration.

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